molecular formula C8H15NO B11923806 4-Methyl-1-oxa-4-azaspiro[4.4]nonane CAS No. 90204-34-5

4-Methyl-1-oxa-4-azaspiro[4.4]nonane

Cat. No.: B11923806
CAS No.: 90204-34-5
M. Wt: 141.21 g/mol
InChI Key: CDICCDRECWORAZ-UHFFFAOYSA-N
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Description

4-Methyl-1-oxa-4-azaspiro[4.4]nonane is a heterocyclic compound with a unique spiro structure. It consists of a spiro-connected oxane and azaspiro ring system, making it an interesting subject for chemical research and industrial applications. The compound has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxa-4-azaspiro[4.4]nonane typically involves the reaction of 2-aminoethanol with cyclopentanone. The reaction proceeds through a cyclization process, forming the spiro structure. The reaction conditions often include:

    Temperature: Around 100-150°C

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvents: Common solvents include ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxa-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

4-Methyl-1-oxa-4-azaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-4-azaspiro[4.4]nonane: Similar structure but lacks the methyl group.

    7-Oxa-1-thia-4-azaspiro[4.4]nonane: Contains a sulfur atom in place of the oxygen atom.

    8-Oxa-2-azaspiro[4.5]decane: Different ring size and structure.

Uniqueness

4-Methyl-1-oxa-4-azaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90204-34-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-methyl-1-oxa-4-azaspiro[4.4]nonane

InChI

InChI=1S/C8H15NO/c1-9-6-7-10-8(9)4-2-3-5-8/h2-7H2,1H3

InChI Key

CDICCDRECWORAZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC12CCCC2

Origin of Product

United States

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